

what is the molecular formula of rubidium chloride

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Compound of Interest		
Compound Name:	Rubidium chloride	
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An In-depth Technical Guide to Rubidium Chloride

Molecular Formula: RbCl

This technical guide provides a comprehensive overview of **rubidium chloride** (RbCl), an alkali metal halide with significant applications in molecular biology and biomedical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, experimental protocols for its application, and a visualization of a key experimental workflow.

Physicochemical Properties of Rubidium Chloride

Rubidium chloride is a white, crystalline powder that is hygroscopic and highly soluble in water.[1][2] It is composed of rubidium and chloride ions in a 1:1 ratio.[3] The compound is stable under normal conditions but should be protected from moisture.[2][3]

Below is a summary of its key quantitative properties:



Property	Value	Reference
Molecular Formula	RbCl	[4]
Molar Mass	120.921 g/mol	[4]
Appearance	White crystalline powder	[4]
Density	2.80 g/mL at 25 °C	[5]
Melting Point	718 °C	[4]
Boiling Point	1390 °C	[4]
Solubility in Water	910 g/L at 20 °C	[4]
Crystal Structure	Sodium chloride (NaCl) polymorph (most common)	[6]
Cesium chloride (CsCl) structure (at high temperature and pressure)	[4]	
Lattice Constant (NaCl form)	a = 6.535 Å	[7]
Bond Length (Gas Phase)	2.7868 Å	[6]
Standard Enthalpy of Formation (ΔfH°)	-435.4 kJ/mol	[4]
Standard Molar Entropy (S°)	95.9 J/(mol·K)	[4]

Key Applications in Research

Rubidium chloride is utilized in a variety of research applications, primarily due to its chemical similarity to potassium chloride. Its most prominent use is in molecular biology for the preparation of competent E. coli cells for transformation.[3][6] Additionally, it serves as a non-invasive biomarker in biological studies, as rubidium ions (Rb+) can substitute for potassium ions (K+) in tissues.[1][4] In biomedical research, it has been investigated for its antidepressant effects and potential anticancer properties.[1][3][8]

Experimental Protocols



3.1. Synthesis of Rubidium Chloride

The most common laboratory-scale synthesis of pure **rubidium chloride** involves the neutralization reaction between rubidium hydroxide and hydrochloric acid, followed by recrystallization.[1][6]

Reaction: RbOH + HCl → RbCl + H2O

Protocol:

- Carefully add rubidium hydroxide to a solution of hydrochloric acid in a suitable reaction vessel, typically with stirring.
- Monitor the pH of the solution until it reaches neutrality (pH 7.0), indicating the completion of the reaction.
- Concentrate the resulting solution by heating to induce crystallization.
- Allow the solution to cool, promoting the formation of **rubidium chloride** crystals.
- · Collect the crystals by filtration.
- Wash the crystals with a small amount of cold deionized water to remove any remaining impurities.
- Dry the purified crystals in a desiccator to protect them from atmospheric moisture, as RbCl is hygroscopic.

3.2. Preparation of Competent E. coli Cells using Rubidium Chloride

This protocol is adapted from standard molecular biology methods for creating chemically competent bacterial cells for DNA transformation.[5][9][10]

Materials:

- E. coli strain
- LB medium



- Transformation Buffer 1 (TFB1): 100 mM RbCl, 50 mM MnCl₂, 30 mM Potassium Acetate, 10 mM CaCl₂, 15% Glycerol. Adjust pH to 5.8 with dilute acetic acid.[9]
- Transformation Buffer 2 (TFB2): 10 mM MOPS, 10 mM RbCl, 75 mM CaCl₂, 15% Glycerol.
 Adjust pH to 6.5 with KOH.[9]

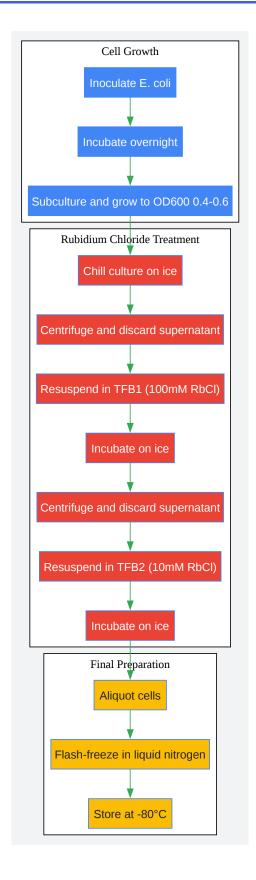
Procedure:

- Inoculate a single colony of E. coli into 2-5 mL of LB medium and grow overnight at 37°C with shaking.[5]
- The next day, inoculate 250 mL of LB medium with the overnight culture (1:100 dilution) and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.4-0.6.[5][10]
- Chill the culture on ice for 10-15 minutes. All subsequent steps should be performed on ice
 or in a cold room.[11]
- Harvest the cells by centrifugation at 4,500 x g for 5 minutes at 4°C.[5][10]
- Discard the supernatant and gently resuspend the cell pellet in 0.4 volumes (e.g., 100 mL for a 250 mL culture) of ice-cold TFB1.[5][10]
- Incubate the resuspended cells on ice for 5 minutes.[5][10]
- Pellet the cells again by centrifugation at 4,500 x g for 5 minutes at 4°C.[5][10]
- Discard the supernatant and gently resuspend the cell pellet in 1/25 of the original culture volume (e.g., 10 mL for a 250 mL culture) of ice-cold TFB2.[5][10]
- Incubate the cells on ice for 15-60 minutes.[5][10]
- Aliquot the competent cells into pre-chilled microcentrifuge tubes, flash-freeze in liquid nitrogen, and store at -80°C.[9]

Visualized Experimental Workflow

The following diagram illustrates the key stages in the preparation of competent E. coli cells using the **rubidium chloride** method.





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Caption: Workflow for preparing competent E. coli cells using rubidium chloride.



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